Lymecycline - 992-21-2

Lymecycline

Catalog Number: EVT-274159
CAS Number: 992-21-2
Molecular Formula: C29H38N4O10
Molecular Weight: 602.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lymecycline is a semi-synthetic derivative of tetracycline, belonging to the tetracycline class of antibiotics. [] It is formed by the combination of tetracycline with L-lysine. [] Lymecycline exhibits a broad spectrum of antibacterial activity against various gram-positive and gram-negative bacteria. [] In scientific research, Lymecycline serves as a valuable tool for investigating various biological processes, including bacterial growth inhibition, protein synthesis inhibition, and inflammatory responses. []

Tetracycline

Compound Description: Tetracycline is a broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. It is the parent compound of several tetracycline derivatives, including Lymecycline. Tetracycline is used to treat various bacterial infections, including acne vulgaris, respiratory tract infections, and urinary tract infections. [, , , , , , , ]

Relevance: Tetracycline is the core structural component of Lymecycline. Lymecycline is a lysine salt of tetracycline chemically modified to improve its solubility and absorption. While both compounds share the same mechanism of action and antibacterial spectrum, Lymecycline exhibits improved pharmacokinetic properties, leading to higher serum and tissue concentrations compared to Tetracycline. [, , , , , ]

Minocycline

Compound Description: Minocycline is a semi-synthetic tetracycline antibiotic known for its broad-spectrum antibacterial and anti-inflammatory properties. Like other tetracyclines, it acts by inhibiting bacterial protein synthesis. Minocycline is commonly used in treating acne vulgaris, respiratory tract infections, and skin infections. [, , , , , , ]

Doxycycline

Compound Description: Doxycycline is another semi-synthetic tetracycline derivative with broad-spectrum antibacterial activity. It acts by inhibiting bacterial protein synthesis. Doxycycline is widely used in treating various infections, including acne, respiratory tract infections, sexually transmitted infections, and Lyme disease. [, , , , , ]

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It is used to treat various bacterial infections, particularly in patients allergic to penicillin. Common applications include respiratory tract infections, skin infections, and some sexually transmitted infections. [, ]

Relevance: Erythromycin, like Lymecycline, is an antibiotic used in treating acne vulgaris and certain sexually transmitted infections. While both drugs demonstrate efficacy against these infections, they belong to different antibiotic classes and have distinct mechanisms of action. Lymecycline, a tetracycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. [, ]

Zinc Sulfate

Compound Description: Zinc sulfate is an inorganic compound that serves as a source of zinc ions. While not an antibiotic, it exhibits anti-inflammatory properties and plays a role in wound healing. Zinc sulfate is often proposed as a potential alternative treatment for acne vulgaris. []

Relevance: Zinc sulfate is investigated as an alternative treatment for acne vulgaris compared to Lymecycline. Studies suggest that both treatments can effectively reduce acne lesions. Interestingly, Zinc sulfate treatment has been linked to better improvement in acne-specific quality of life scores compared to Lymecycline. []

Other Related Compounds Mentioned:

  • Thiamphenicol: A thiamphenicol antibiotic with a similar spectrum of activity to chloramphenicol, effective against penicillinase-producing Neisseria gonorrhoeae. []
  • Amoxicillin: A penicillin-type antibiotic used as a comparator to Lymecycline in treating acute bronchitis, with Lymecycline showing potentially superior improvement in some symptoms. []
  • Azithromycin: A macrolide antibiotic compared to Lymecycline in treating genital chlamydial infections, showing comparable efficacy but with a lower rate of side effects. []
  • Metformin: A medication primarily used for type 2 diabetes, investigated as an adjunct therapy alongside Lymecycline and topical treatments for moderate to severe acne, demonstrating potential in improving treatment outcomes. []
Synthesis Analysis

The synthesis of lymecycline involves several methods that focus on modifying existing tetracycline structures. One notable approach includes the use of palladium-catalyzed coupling reactions to introduce functional groups at specific positions on the tetracycline backbone. This method allows for better yields and purity compared to traditional methods .

A typical synthesis pathway may involve:

  • Starting with a basic tetracycline structure.
  • Introducing a carboxaldehyde substituent followed by reductive amination to produce aminomethyl derivatives.
  • Utilizing non-polar solvents such as diethyl ether or heptane during the reaction process to facilitate product precipitation and purification .

These methods have been refined over time to improve efficiency and reduce toxicity associated with reagents used in the synthesis.

Molecular Structure Analysis

Lymecycline has a complex molecular structure represented by the chemical formula C29H38N4O10C_{29}H_{38}N_{4}O_{10} and a molecular weight of approximately 602.63 g/mol .

Structural Data

  • CAS Number: 992-21-2
  • Melting Point: 192.5°C
  • Boiling Point: Approximately 649°C (estimated)
  • Density: 1.53 g/cm³
  • Solubility: Very soluble in water; slightly soluble in ethanol; practically insoluble in methylene chloride .

The three-dimensional structure of lymecycline can be depicted using molecular modeling software, showing its multiple hydroxyl groups and amino functionalities that contribute to its biological activity.

Chemical Reactions Analysis

Lymecycline undergoes various chemical reactions typical of tetracyclines, including:

  • Hydrolysis: In aqueous environments, lymecycline can hydrolyze, leading to degradation products.
  • Acylation Reactions: The amino groups can participate in acylation reactions, modifying the antibiotic's properties.
  • Reductive Reactions: The presence of carbonyl groups allows for potential reductions that can alter its pharmacological profile .

These reactions are crucial for understanding how lymecycline can be modified for enhanced efficacy or reduced side effects.

Mechanism of Action

Lymecycline exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the elongation of polypeptide chains, resulting in bacteriostatic effects against susceptible bacteria .

The binding affinity of lymecycline allows it to effectively compete with other amino acids for binding sites on the ribosome, making it an effective treatment option for various infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form; color ranges from yellow to dark brown.
  • Stability: Sensitive to light and temperature variations.
  • Storage Conditions: Recommended storage at low temperatures under inert atmospheres .

Chemical Properties

  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Rotatable Bond Count: 10
  • Topological Polar Surface Area: 243 Ų
  • pKa Value: Approximately 2.50 (predicted) .

These properties are significant as they influence the drug's absorption, distribution, metabolism, and excretion characteristics.

Applications

Lymecycline is primarily used in clinical settings for:

  • Treatment of Acne Vulgaris: It is often prescribed for moderate to severe acne due to its favorable absorption profile.
  • Management of Bacterial Infections: Its broad-spectrum activity makes it suitable for treating various infections caused by susceptible bacteria .

Additionally, ongoing research continues to explore its potential applications in other areas, including dermatological conditions and resistant bacterial strains.

Introduction to Lymecycline: Classification and Historical Context

Lymecycline represents a significant advancement in the evolutionary development of tetracycline antibiotics, belonging specifically to the second-generation semisynthetic derivatives. This compound exemplifies the pharmaceutical optimization strategies employed in the mid-20th century to enhance the physicochemical properties and bioavailability profiles of naturally occurring tetracyclines. As a lysine conjugate of tetracycline, lymecycline maintains the characteristic broad-spectrum antibacterial activity of its parent compound while addressing critical limitations related to water solubility and oral absorption efficiency. Its development marked a pivotal transition between first-generation natural tetracyclines and later synthetic modifications that characterize third-generation compounds [5] [9].

Taxonomic Classification Within the Tetracycline Antibiotics

Within the taxonomic hierarchy of tetracycline antibiotics, lymecycline occupies a distinct position as a semisynthetic derivative classified under the second-generation tetracyclines. This classification is based primarily on its method of production (chemical modification of natural tetracycline) and its temporal introduction following the first-generation natural compounds but preceding modern third-generation synthetic analogs [1] [8].

The tetracycline class follows a generational classification system:

Table 1: Generational Classification of Tetracycline Antibiotics

GenerationProduction MethodRepresentative Compounds
FirstNatural biosynthesisChlortetracycline, Oxytetracycline, Tetracycline
SecondSemisynthetic modificationLymecycline, Doxycycline, Minocycline, Rolitetracycline
ThirdSynthetic or extensive modificationTigecycline, Omadacycline, Eravacycline, Sarecycline

Lymecycline shares its second-generation classification with other semisynthetic derivatives developed during the 1960s and 1970s, including minocycline and doxycycline. These compounds collectively represent strategic modifications of the tetracyclic nucleus aimed at improving pharmacokinetic properties and extending antimicrobial efficacy [4] [8]. Unlike first-generation compounds directly isolated from Streptomyces species, lymecycline is produced through chemical conjugation of tetracycline with the amino acid L-lysine, resulting in substantially altered physicochemical characteristics while retaining the essential antibacterial pharmacophore [5] [9].

The molecular structure of lymecycline preserves the fundamental hydronaphthacene nucleus characteristic of all tetracyclines—four linearly fused six-membered rings (A, B, C, D) with specific functional group arrangements essential for ribosomal binding and antibacterial activity. This structural conservation places it unambiguously within the broader tetracycline class despite its semisynthetic origin [5] [6].

Historical Development of Second-Generation Tetracyclines

The historical development of lymecycline occurred within the broader context of pharmaceutical innovation in antibiotic therapy during the post-war era. Following the landmark discoveries of chlortetracycline (1948) and oxytetracycline (1950), pharmaceutical research focused on overcoming the significant limitations of these first-generation agents—particularly their poor water solubility, variable oral bioavailability, and acid instability [2] [5].

Lymecycline emerged from systematic efforts to enhance tetracycline's solubility profile through chemical modification. Developed by Farmitalia Research Laboratories and introduced clinically in 1963, it represented a novel approach to improving drug delivery through amino acid conjugation [9]. This development occurred during a period of intense activity in tetracycline research:

Table 2: Timeline of Second-Generation Tetracycline Development

YearCompoundInnovative FeatureCompany
1958RolitetracyclineN-pyrrolidinomethyl derivative for enhanced solubilityHoechst
1961LymecyclineLysine conjugate for improved absorptionFarmitalia
1965Methacycline6-methylene modification for stabilityAmerican Cyanamid
1967Doxycycline6-deoxy-5-hydroxy derivative with improved half-lifePfizer
1972Minocycline7-dimethylamino derivative with broader spectrumLederle

The specific development of lymecycline addressed a critical pharmaceutical challenge: the extremely limited aqueous solubility of unmodified tetracycline base (approximately 0.5 mg/mL at neutral pH). By conjugating tetracycline with L-lysine, researchers created a compound exhibiting exceptional solubility—approximately 5,000 times greater than the parent compound—while maintaining antibacterial efficacy [5] [9]. This dramatic enhancement in solubility represented a significant advancement in tetracycline formulation science, enabling more reliable oral absorption and expanding clinical utility.

The historical significance of lymecycline's development lies in its demonstration that prodrug strategies could successfully overcome pharmacokinetic limitations while preserving antibacterial activity. This approach contrasted with other contemporary semisynthetic efforts that focused on direct ring modifications (e.g., methacycline, doxycycline) or alternative salt formulations [2] [5].

Structural Differentiation from First- and Third-Generation Tetracyclines

Lymecycline exhibits distinctive structural characteristics that differentiate it from both earlier first-generation tetracyclines and subsequently developed third-generation compounds. Understanding these molecular differences is essential for appreciating its unique physicochemical properties and pharmacological behavior [5] [8].

Unlike natural first-generation tetracyclines, lymecycline is not isolated directly from bacterial fermentation but is synthesized through chemical conjugation of tetracycline with L-lysine at the C2 position. This modification creates an amide bond between the amino group of lysine and the carboxamide group of tetracycline, fundamentally altering its ionization characteristics and solvation properties without modifying the essential tetracyclic nucleus responsible for ribosomal binding [5] [9]. The structural formula can be represented as C₂₉H₃₈N₄O₁₀, with a molecular weight of 602.641 g/mol [9].

Compared to third-generation tetracyclines, lymecycline lacks the extensive ring substitutions characteristic of modern compounds. Specifically:

Table 3: Structural Comparison of Representative Tetracyclines Across Generations

GenerationRepresentative CompoundKey Structural FeaturesPosition Modified
FirstTetracyclineUnsubstituted tetracyclic nucleus with OH at C5, C6; methyl at C6-
SecondLymecyclineTetracycline conjugated to L-lysine via carboxamideC2 carboxamide
SecondDoxycyclineRemoval of C6 hydroxyl groupC6
SecondMinocyclineAddition of dimethylamino groupC7
ThirdTigecycline9-tert-butyl-glycylamido substitutionC9
ThirdOmadacyclineAminomethyl modification at C9C9
ThirdEravacyclineFluorine atom at C7; pyrrolidinoacetamido group at C9C7 and C9

The lysine conjugation at C2 distinguishes lymecycline structurally from both first-generation compounds and other second-generation derivatives. This modification does not affect the chelating groups (positions 11, 12 - β-diketone system; positions 1, 3 - enol and carboxamide) essential for antibacterial activity but dramatically enhances water solubility across the physiological pH range [5] [9]. This contrasts with first-generation tetracyclines, which demonstrate pH-dependent solubility and poor absorption at neutral pH.

Unlike third-generation compounds featuring substitutions at position C7 (e.g., eravacycline's fluorine atom) or C9 (e.g., tigecycline's glycylaminogroup, omadacycline's aminomethyl group), lymecycline preserves the original functional group arrangement around the D ring. This conservation explains its similar antibacterial spectrum to earlier tetracyclines and its susceptibility to common tetracycline resistance mechanisms—contrasting with third-generation agents designed to overcome ribosomal protection and efflux-mediated resistance [4] [8].

The molecular implications of lymecycline's lysine conjugation extend beyond solubility to absorption mechanisms. Unlike other tetracyclines absorbed primarily through passive diffusion, lymecycline exploits active transport pathways normally utilized for amino acid absorption. This unique absorption mechanism enables more efficient intestinal uptake and contributes to its enhanced bioavailability profile compared to unconjugated tetracyclines [9].

Properties

CAS Number

992-21-2

Product Name

Lymecycline

IUPAC Name

(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid

Molecular Formula

C29H38N4O10

Molecular Weight

602.6 g/mol

InChI

InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1

InChI Key

PZTCVADFMACKLU-UEPZRUIBSA-N

SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Solubility

Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.

Synonyms

Lymecycline; Mucomycin; Tetralisal; Limeciclina

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.